Dec-5-ene
Overview
Description
Dec-5-ene is an organic compound with the chemical formula C10H20 . It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is one of the many isomers of decene, distinguished by the position of the double bond at the fifth carbon atom in the chain. This compound is used in various industrial applications due to its unique chemical properties.
Scientific Research Applications
Dec-5-ene has a wide range of applications in scientific research and industry:
Chemistry: Used as a comonomer in the production of copolymers and as an intermediate in the synthesis of other chemicals.
Biology: Studied for its role in the microbial degradation of hydrocarbons.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of synthetic lubricants, synthetic fatty acids, and alkylated aromatics.
Mechanism of Action
Safety and Hazards
5-Decene is known to cause skin irritation and serious eye damage upon contact . Prolonged or repeated exposure to 5-Decene might result in skin dryness or cracking . In case of fire, 5-Decene can release harmful gases . Therefore, safety procedures such as wearing protective clothing and eye protection are strongly recommended when handling 5-Decene .
Future Directions
The future directions of 5-Decene largely depend on the advancements in the field of organic chemistry and the demand for its derivatives in various industries. As an important raw material in the production of detergents, surfactants, and lubricants, the demand for 5-Decene is expected to rise . Moreover, with the continuous development of new synthesis methods and catalysts, the production efficiency of 5-Decene could be further improved.
Relevant Papers
Several papers have been published on 5-Decene. One paper discusses the thermochemistry of long chain olefin isomers during hydroformylation . Another paper presents the continuous photochemical benzylic bromination using in situ generated Br2 . A third paper investigates the effect of the molecular structure of feedstock on the cracking reaction of C10 hydrocarbons to ethylene and propylene over H-ZSM-5 zeolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dec-5-ene can be synthesized through several methods. One common approach involves the oligomerization of ethylene using chromium-based catalysts. The reaction is typically carried out in a high-pressure reactor at temperatures ranging from 60 to 160°C and pressures between 1.0 to 5.0 MPa . Another method involves the ring-opening reaction of ε-decalactone with saturated fatty acids, followed by an elimination reaction under acidic conditions to yield 5-decenoate .
Industrial Production Methods: Industrial production of this compound often involves the oligomerization of ethylene by the Ziegler process or the cracking of petrochemical waxes . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Dec-5-ene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides, which are useful intermediates in the synthesis of other chemicals.
Reduction: Hydrogenation of this compound results in the formation of decane, a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 5-decene bromide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation typically involves reagents like bromine or chlorine under controlled conditions.
Major Products:
Epoxides: Formed through oxidation.
Decane: Formed through hydrogenation.
Halogenated Compounds: Formed through substitution reactions.
Comparison with Similar Compounds
1-Decene: An isomer with the double bond at the first carbon atom.
2-Decene: An isomer with the double bond at the second carbon atom.
3-Decene: An isomer with the double bond at the third carbon atom.
Comparison: Dec-5-ene is unique among its isomers due to the position of the double bond, which influences its reactivity and the types of reactions it can undergo. For example, the position of the double bond in this compound makes it more suitable for certain types of polymerization reactions compared to 1-Decene or 2-Decene .
Properties
IUPAC Name |
dec-5-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURSXESKOOOTOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864063 | |
Record name | 5-Decene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19689-19-1 | |
Record name | 5-Decene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19689-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dec-5-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019689191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Decene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dec-5-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.282 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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